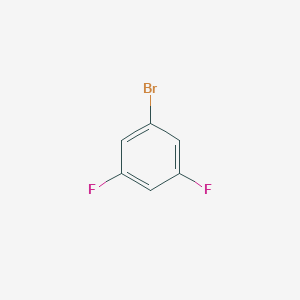

1-Bromo-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLKSIOJYMGSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196724 | |

| Record name | 1-Bromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-3,5-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

461-96-1 | |

| Record name | 1-Bromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-bromo-3,5-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3,5-difluorobenzene, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, safety and handling protocols, and its pivotal role in the synthesis of complex molecules.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 461-96-1 | [3][4] |

| Molecular Formula | C₆H₃BrF₂ | [2][3] |

| Molecular Weight | 192.99 g/mol | [2][3] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Melting Point | -27 °C / -16.6 °F | [2][4][6] |

| Boiling Point | 140 °C / 284 °F @ 760 mmHg | [1][4] |

| Density | 1.676 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.499 | [1][7] |

| Flash Point | 44 °C / 111.2 °F (closed cup) | [6][8][9] |

| Purity | ≥98% | [2] |

Spectroscopic Data

| Data Type | Reference |

| 1H NMR Spectrum | [10] |

| 13C NMR Spectrum | [11] |

| Mass Spectrum | [10] |

| IR Spectrum | [10] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[12] It can cause skin irritation and may provoke an allergic skin reaction.[12] Prolonged or repeated exposure may lead to organ damage.[12] This substance is also very toxic to aquatic life with long-lasting effects.[4][12]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor.[12] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[12] |

| Skin irritation | 2 | H315: Causes skin irritation.[12] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[12] |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[12] |

| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life.[12] |

| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[12] |

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles or a face shield.[12]

-

Skin Protection: Protective gloves and clothing.[4]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator.[4]

Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed and away from heat, sparks, and open flames.[4]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive site for cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[3] This allows for the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building complex molecular architectures.[3]

Its applications extend to materials science, where it is used in the creation of specialized polymers and liquid crystal displays.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired yield, purity, and starting materials.

Method 1: Sandmeyer Reaction from 3,5-Difluoroaniline (B1215098)

This high-yield method involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction.[3][13][14]

Protocol:

-

Prepare a diazonium salt solution by dissolving 1 mole of 3,5-difluoroaniline in aqueous hydrobromic acid (HBr).[1][14]

-

Cool the solution to 0-5 °C.[3]

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1-1.10 moles) while maintaining the low temperature.[1]

-

React the resulting diazonium salt with a solution of copper(I) bromide (CuBr) in HBr.[3][15]

-

Heat the reaction mixture to facilitate the release of nitrogen gas and the formation of this compound.[3]

-

Isolate the product, for example, by steam distillation, and purify.[3][14]

Method 2: Bromination of 1,3-Difluorobenzene (B1663923)

This method involves the direct electrophilic aromatic substitution of 1,3-difluorobenzene.[3]

Protocol:

-

Treat 1,3-difluorobenzene with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS).[3][5]

-

Use a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to facilitate the reaction.[3][5]

-

Stir the reaction at a controlled temperature until completion.[3]

-

Isolate and purify the product, often through distillation.[3]

References

- 1. This compound | 461-96-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:461-96-1 | Chemsrc [chemsrc.com]

- 7. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. AB112351 | CAS 461-96-1 – abcr Gute Chemie [abcr.com]

- 9. This compound 98 461-96-1 [sigmaaldrich.com]

- 10. This compound(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 15. EP0776877A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1-Bromo-3,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[1]

Core Molecular Data

This compound is a halogenated monoaromatic compound.[2] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂[1][2][3][4][5][6][7][8] |

| Molecular Weight | 192.99 g/mol [2][3][4][7][8][9] |

| IUPAC Name | This compound[2] |

| CAS Number | 461-96-1[1][2][3][4] |

| Appearance | Clear colorless to light yellow liquid[1][3][6] |

| Density | 1.676 g/mL at 25 °C[3][4][7] |

| Boiling Point | 140 °C[3][4][7] |

Experimental Protocols: Synthesis

A common and high-yield method for the synthesis of this compound is via the Sandmeyer reaction, starting from 3,5-difluoroaniline (B1215098).[9]

Detailed Methodology: Sandmeyer Reaction [9][10][11]

-

Diazotization of 3,5-Difluoroaniline:

-

Dissolve 3,5-difluoroaniline in aqueous hydrobromic acid (HBr).

-

Cool the solution to a low temperature, typically between 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the cooled mixture. This reaction forms the corresponding diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Add the previously prepared diazonium salt solution to the CuBr/HBr mixture.

-

Gently heat the reaction mixture. This facilitates the release of nitrogen gas and the substitution of the diazonium group with a bromine atom, forming this compound.

-

-

Isolation and Purification:

-

The product, this compound, can be isolated from the reaction mixture using steam distillation.

-

Further purification can be achieved through standard laboratory techniques such as distillation.

-

This process is an effective way to introduce a bromine atom at a specific position on the difluorobenzene ring.[10][11]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound using the Sandmeyer reaction.

Applications in Research and Development

This compound serves as a crucial building block in the creation of more complex molecules. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds.[9] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, making this compound particularly valuable in pharmaceutical research.[9]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction.[2][5][12] There is also a risk of damage to organs through prolonged or repeated exposure.[2] This compound is very toxic to aquatic life with long-lasting effects.[2][5][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[4] It should be stored in a cool, well-ventilated area away from heat and ignition sources.[12]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 461-96-1 [chemicalbook.com]

- 4. This compound 98 461-96-1 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. A14053.14 [thermofisher.com]

- 7. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 461-96-1|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. EP0776877A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-3,5-difluorobenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the Sandmeyer reaction, starting from 3,5-difluoroaniline (B1215098). This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex aromatic compounds. Its utility stems from the presence of two deactivating fluorine atoms and a bromine atom, which can be readily functionalized through various cross-coupling reactions. The Sandmeyer reaction provides a reliable and high-yielding method for the preparation of this compound from the readily available 3,5-difluoroaniline.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: the diazotization of 3,5-difluoroaniline, followed by the copper(I) bromide-mediated Sandmeyer reaction.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps involve the formation of a diazonium salt, followed by a single electron transfer from the copper(I) catalyst to generate an aryl radical, which then reacts with a bromide ion.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[1][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoroaniline | 129.11 | 64.5 g | 0.5 |

| 48% Hydrobromic Acid | 80.91 | 210 mL | ~2.1 |

| Sodium Nitrite (B80452) | 69.00 | 34.5 g | 0.5 |

| Copper(I) Bromide | 143.45 | Varies | - |

| Water | 18.02 | As needed | - |

Procedure

-

Diazotization:

-

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 64.5 g (0.5 mol) of 3,5-difluoroaniline and 210 mL of 48% hydrobromic acid.

-

Cool the mixture to below 10 °C in an ice bath.

-

Slowly add a solution of 34.5 g (0.5 mol) of sodium nitrite in 60 mL of water dropwise, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[1]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.[4]

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a distillation apparatus and perform a steam distillation.

-

Collect the distillate, which contains the crude this compound.

-

Separate the organic layer, wash it with dilute sodium hydroxide (B78521) solution to remove any acidic impurities, followed by a wash with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purify the product by fractional distillation under reduced pressure.

-

Quantitative Data

Reaction Yields

The Sandmeyer reaction is known for its high efficiency. While specific yields can vary depending on the precise reaction conditions and scale, the literature suggests that yields for similar reactions are typically in the range of 80-95%.[5][6] One patent for this specific conversion of 3,5-difluoroaniline to this compound also reports a high yield.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₂ | [7] |

| Molecular Weight | 192.99 g/mol | [7] |

| Boiling Point | 140 °C | [7] |

| Density | 1.676 g/mL at 25 °C | [7] |

Spectroscopic Data

| Spectroscopy | Key Data |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.8-7.3 ppm. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, with the carbon attached to bromine showing a lower chemical shift and C-F couplings observed for the fluorine-bearing carbons. |

| Mass Spec (EI) | Molecular ion peaks at m/z 192 and 194 in a roughly 1:1 ratio, characteristic of a monobrominated compound.[8] |

| IR Spectroscopy | C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching vibrations will be present. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

- 1. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. DE19544870C2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. EP0776877A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 1-Bromo-3,5-difluorobenzene

This technical guide provides a comprehensive overview of the Sandmeyer reaction, a cornerstone of aromatic chemistry, specifically tailored for the synthesis of this compound. This compound is a critical building block and intermediate in the pharmaceutical and agrochemical industries.[1] The guide details the reaction mechanism, provides a step-by-step experimental protocol, summarizes quantitative data, and includes visualizations to illustrate the process workflow and chemical transformations.

Reaction Overview and Mechanism

The synthesis of this compound from 3,5-difluoroaniline (B1215098) is a classic example of the Sandmeyer reaction.[2][3] This chemical transformation is a two-stage process:

-

Diazotization: The primary aromatic amine, 3,5-difluoroaniline, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.[1][4][5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[1]

-

Sandmeyer Reaction: The resulting aryl diazonium salt is then reacted with a copper(I) salt, specifically copper(I) bromide (CuBr).[3][6] The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromide atom.[7] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a highly stable molecule whose formation is a key driving force for the reaction.[8][9]

Visualized Workflow and Mechanism

The following diagrams illustrate the logical workflow and the chemical mechanism of the synthesis.

Detailed Experimental Protocol

The following protocol is based on a documented high-yield procedure.[6]

Step 1: Diazotization of 3,5-Difluoroaniline

-

In a 500 ml four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 64.5 g (0.5 mol) of 3,5-difluoroaniline and 210 ml of 48% hydrobromic acid (containing 1.25 mol of HBr).

-

Cool the mixture to below 10 °C, ideally between 0-5 °C, using an ice-salt bath.

-

Prepare a solution of 34.5 g (0.5 mol) of sodium nitrite in 60 ml of water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline mixture, ensuring the temperature is maintained at <10 °C.

-

Monitor the reaction for the presence of free nitrous acid using starch-iodide paper. The addition is complete when a slight excess of nitrous acid is detected (a blue-black color appears on the paper). Avoid a large excess of nitrite.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a mixture of 14.3 g (0.1 mol) of copper(I) bromide in 20 ml of 48% hydrobromic acid.

-

Carefully and slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide mixture.

-

Once the addition is complete, gently heat the reaction mixture. Vigorous evolution of nitrogen gas will be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the reaction.

Step 3: Isolation and Purification

-

Set up the apparatus for steam distillation.

-

Distill the reaction mixture with steam. The product, this compound, is volatile with steam and will co-distill with water.[1][10]

-

Continue the steam distillation until no more organic product is collected.

-

Separate the organic layer from the distillate. The product is a dense, colorless to light yellow liquid.[11]

-

Further purification can be achieved by fractional distillation of the crude product.

Quantitative Data

The following table summarizes the reactants, their quantities, and the reported yield for the synthesis of this compound via the Sandmeyer reaction.[6]

| Reactant / Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Role |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 64.5 | 0.5 | 1 | Starting Material |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~147.7 | ~1.825 (total) | ~3.65 | Acid / Solvent |

| Sodium Nitrite | NaNO₂ | 69.00 | 34.5 | 0.5 | 1 | Diazotizing Agent |

| Copper(I) Bromide | CuBr | 143.45 | 14.3 | 0.1 | 0.2 | Catalyst |

| This compound | C₆H₃BrF₂ | 192.99 | 79.5 (pure) | 0.412 | - | Product |

| Reported Yield | - | - | - | - | - | 83% |

Note: The total moles of HBr include the amount used for diazotization (2.5 to 3 equivalents recommended) and the amount used with CuBr.[6] Other, less direct synthetic routes have reported lower overall yields of 57-70%.[3][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Process for the preparation of this compound (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 3. EP0776877A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 10. DE19544870C2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

The Regioselective Bromination of 1,3-Difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of 1,3-difluorobenzene (B1663923) is a cornerstone of electrophilic aromatic substitution, pivotal in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive analysis of the reaction's core principles, focusing on the directing effects of the fluorine substituents that dictate its high regioselectivity. We present a detailed examination of the prevailing reaction mechanisms, quantitative data on product distribution, and explicit experimental protocols. This document serves as an in-depth resource for chemists engaged in the synthesis and development of fluorinated aromatic compounds.

Introduction

1,3-Difluorobenzene is a deactivated aromatic ring, presenting a unique case for studying the interplay of inductive and resonance effects in electrophilic aromatic substitution. The two fluorine atoms, positioned meta to each other, exert a strong deactivating inductive effect (-I) due to their high electronegativity, withdrawing electron density from the benzene (B151609) ring and making it less susceptible to electrophilic attack.[1] However, the lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the ring (+M effect).[2] This resonance effect, although weaker than the inductive withdrawal, is crucial in directing the regiochemical outcome of the substitution.

The Directing Effects of Fluorine in 1,3-Difluorobenzene

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the position that leads to the most stable carbocation intermediate (arenium ion). In the case of 1,3-difluorobenzene, the two fluorine atoms direct the substitution to the positions ortho and para to themselves.

The possible positions for electrophilic attack are C2, C4, C5, and C6.

-

Attack at C2 (ortho to one fluorine and para to the other): This position is highly activated by both fluorine atoms through resonance.

-

Attack at C4/C6 (ortho to one fluorine and meta to the other): These positions are activated by one fluorine atom and deactivated by the other.

-

Attack at C5 (meta to both fluorine atoms): This position is the most deactivated.

Consequently, the bromination of 1,3-difluorobenzene overwhelmingly favors substitution at the C2 and C4/C6 positions. Due to the strong directing effects, the reaction is highly selective, yielding primarily 1-bromo-2,4-difluorobenzene (B57218).[3][4] The formation of 1-bromo-3,5-difluorobenzene is not observed in direct bromination reactions.[3]

Quantitative Analysis of Product Distribution

| Starting Material | Brominating Agent/Catalyst | Major Product | Minor Products | Yield of Major Product | Reference |

| 1,3-Difluorobenzene | Br₂ / Fe powder | 1-Bromo-2,4-difluorobenzene | Not specified | High (implied) | A Chinese patent describes this process with a focus on producing the 2,4-difluoro bromo benzene isomer. |

| 1,3-Difluorobenzene | Br₂ / FeBr₃ | 1-Bromo-2,4-difluorobenzene | Not specified | Not specified | This is a standard method for aromatic bromination. |

| 1,3-Difluorobenzene | N-Bromosuccinimide (NBS) / Acid catalyst | 1-Bromo-2,4-difluorobenzene | Not specified | Not specified | NBS is a common alternative to liquid bromine for electrophilic bromination.[5][6][7] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-bromo-2,4-difluorobenzene from 1,3-difluorobenzene.

Bromination using Liquid Bromine and Iron Catalyst

This protocol is based on a method described in a Chinese patent for the preparation of 2,4-difluoro bromo benzene.

Reagents and Equipment:

-

1,3-Difluorobenzene

-

Liquid Bromine

-

Iron powder (catalyst)

-

Reaction flask equipped with a dropping funnel, stirrer, and thermometer

-

Ice bath

-

Apparatus for aqueous workup and distillation

Procedure:

-

To a stirred solution of 1,3-difluorobenzene, add a catalytic amount of iron powder.

-

Cool the mixture to a temperature between -6 °C and 10 °C using an ice bath.

-

Slowly add liquid bromine to the reaction mixture via a dropping funnel over a period of 6 to 8 hours, maintaining the temperature within the specified range. The weight ratio of 1,3-difluorobenzene to liquid bromine should be approximately 1:0.4-1.1.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the catalyst and any unreacted bromine. This may involve washing with a solution of sodium bisulfite followed by water.

-

The organic layer is then separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and purified by distillation to yield 1-bromo-2,4-difluorobenzene.

Bromination using N-Bromosuccinimide (NBS)

This is a general procedure for electrophilic aromatic bromination using NBS.

Reagents and Equipment:

-

1,3-Difluorobenzene

-

N-Bromosuccinimide (NBS)

-

Acid catalyst (e.g., sulfuric acid or silica (B1680970) gel)

-

Solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Reaction flask with a stirrer and reflux condenser

-

Apparatus for workup and purification

Procedure:

-

Dissolve 1,3-difluorobenzene in a suitable solvent in a reaction flask.

-

Add N-bromosuccinimide and a catalytic amount of acid.

-

Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water and a dilute solution of sodium bicarbonate to remove the acid catalyst and any remaining unreacted NBS.

-

Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure 1-bromo-2,4-difluorobenzene.

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the key pathways and logical steps involved in the bromination of 1,3-difluorobenzene.

Caption: Mechanism of Electrophilic Bromination of 1,3-Difluorobenzene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. CA2117735A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-difluorobenzene

This guide provides a detailed overview of the key physical properties of 1-Bromo-3,5-difluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂. It presents as a clear, colorless to light yellow liquid at room temperature.[1][2] Its physical characteristics are crucial for its application in chemical synthesis, particularly as an intermediate in the production of pharmaceuticals and liquid crystals.[1][2]

Quantitative Data Summary

The physical properties of this compound are well-documented in chemical literature. The following table summarizes the key quantitative data for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 140 °C | at standard atmospheric pressure (literature value)[1][2] |

| Density | 1.676 g/mL | at 25 °C (literature value)[1][2] |

| Specific Gravity | 1.69 | at 20 °C |

| Melting Point | -27 °C | |

| Refractive Index | 1.499 | at 20 °C (lit.)[1][2] |

| Flash Point | 44 °C | closed cup |

| Molecular Weight | 192.99 g/mol | [3][4][5][6] |

Experimental Protocols

The cited physical properties are typically determined through established laboratory methodologies. While specific experimental reports for this compound are not detailed in the immediate literature, the following represents standard protocols for determining boiling point and density.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point is a key indicator of its purity.

-

Methodology: A common method for determining the boiling point is through distillation. The compound is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, once stable, is recorded as the boiling point. The final product is often purified by distillation to achieve a purity of over 99%.[1][2]

3.2. Determination of Density

Density is the mass of a substance per unit volume.

-

Methodology: The density of a liquid is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, in this case, 25 °C.[1]

Synthetic Utility and Workflow

This compound is a valuable intermediate in organic synthesis. For instance, it has been utilized in the synthesis of 4-bromo-2,6-difluorobenzoic acid and selective antagonists for GluN2C/GluN2D receptors.[4] The general workflow involves using this compound as a building block for more complex molecules.

References

- 1. This compound CAS#: 461-96-1 [m.chemicalbook.com]

- 2. This compound | 461-96-1 [chemicalbook.com]

- 3. This compound | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 461-96-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Solubility of 1-Bromo-3,5-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-3,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative solubility data in organic solvents is not extensively available in published literature, this document outlines the known qualitative solubility, provides a detailed framework for its experimental determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not readily found in publicly available literature. However, its solubility in water has been reported. The compound is generally described as soluble in many common organic solvents.

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Observations |

| Water | Protic | 0.238 g/L[1][2][3] | 20 | Slightly soluble[2] |

| Ethanol | Protic Alcohol | Data not available | - | Soluble[2] |

| Benzene | Aromatic Hydrocarbon | Data not available | - | Soluble |

| Chloroform | Halogenated Hydrocarbon | Data not available | - | Soluble |

| Acetone | Ketone | Data not available | - | Soluble[2] |

| Toluene | Aromatic Hydrocarbon | Data not available | - | Expected to be soluble |

| Hexane | Aliphatic Hydrocarbon | Data not available | - | Low solubility may be an issue[4] |

| Acetonitrile | Nitrile | Data not available | - | Expected to be soluble |

| Tetrahydrofuran (THF) | Ether | Data not available | - | Expected to be soluble |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Data not available | - | Expected to be soluble |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ established methods to determine the solubility of this compound in their specific solvents of interest. The following are detailed methodologies for key experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. This may take several hours. The presence of undissolved solute is necessary to ensure the solution is saturated.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the solution to stand at the constant temperature to let the excess solute settle.

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a drying oven at a temperature below the boiling point of the solute should be used.

-

-

Weighing the Solute:

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the solute residue on an analytical balance.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution pipetted (L)

-

Spectroscopic Method (UV-Vis)

For compounds with a chromophore, UV-Vis spectroscopy offers a sensitive method for determining solubility. This technique requires the creation of a calibration curve.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, carefully withdraw a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on solubility requirements.

Caption: Workflow for solvent selection based on solubility.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, it is recommended that researchers perform their own quantitative determinations using the detailed protocols provided.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3,5-difluorobenzene

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3,5-difluorobenzene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and quality control of halogenated aromatic compounds.

Introduction

This compound (CAS No. 461-96-1) is a key synthetic intermediate in the production of pharmaceuticals and advanced materials. Its utility stems from the distinct reactivity conferred by the bromine and fluorine substituents on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. This guide details the interpretation of its ¹H and ¹³C NMR spectra, supported by tabulated data, experimental protocols, and a visual representation of the structure-spectra correlation.

Molecular Structure and Symmetry

The structure of this compound possesses a C₂ axis of symmetry bisecting the C-Br bond and the opposing carbon atom (C4). This symmetry dictates that the two fluorine atoms are chemically equivalent, as are the two protons ortho to the bromine atom (H2 and H6). The proton para to the bromine (H4) is unique. Consequently, the ¹H NMR spectrum is expected to show two distinct signals, and the ¹³C NMR spectrum will display four signals corresponding to the four unique carbon environments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region. The chemical shifts and coupling patterns are governed by the deshielding effects of the electronegative halogen substituents and through-bond spin-spin coupling between protons and fluorine atoms.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 7.05 | Triplet of doublets (td) | ³JHF ≈ 8.0 Hz, ⁴JHH ≈ 2.0 Hz |

| H-4 | 6.76 | Triplet (t) | ³JHF ≈ 8.5 Hz |

Note: Precise coupling constants can vary slightly based on solvent and experimental conditions. The values presented are typical for this compound.

Interpretation:

-

H-2 and H-6 Signal (δ 7.05): These protons are equivalent due to the molecule's symmetry. They appear as the downfield signal due to their proximity to the electron-withdrawing bromine and fluorine atoms. The signal is split into a triplet by coupling to the two equivalent fluorine atoms at the 3- and 5-positions (³JHF). Each peak of this triplet is further split into a doublet by the four-bond coupling to the H-4 proton (⁴JHH), resulting in a triplet of doublets.

-

H-4 Signal (δ 6.76): This proton, situated between two fluorine atoms, appears upfield relative to H-2/H-6. It experiences strong three-bond coupling to the two equivalent fluorine atoms, resulting in a clean triplet pattern (³JHF).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound exhibits four distinct signals, consistent with its molecular symmetry. A key feature of this spectrum is the presence of large one-bond carbon-fluorine coupling constants (¹JCF) and smaller multi-bond couplings, which are invaluable for definitive signal assignment.

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C-3, C-5 | 163.5 | Doublet (d) | ¹JCF ≈ 250 Hz |

| C-1 | 123.0 | Triplet (t) | ³JCF ≈ 3.5 Hz |

| C-2, C-6 | 115.5 | Triplet (t) | ²JCF ≈ 25 Hz |

| C-4 | 110.0 | Triplet (t) | ²JCF ≈ 21 Hz |

Note: Carbon-fluorine coupling constants are approximate and serve for illustrative purposes. The multiplicities described are due to C-F coupling in a proton-decoupled spectrum.

Interpretation:

-

C-3 and C-5 Signal (δ 163.5): These carbons are directly bonded to fluorine, resulting in a significant downfield chemical shift and a very large one-bond coupling constant (¹JCF), which splits the signal into a doublet.

-

C-1 Signal (δ 123.0): The carbon atom bearing the bromine (ipso-carbon) is observed at this chemical shift. The signal appears as a narrow triplet due to three-bond coupling to the two fluorine atoms. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected based solely on electronegativity.

-

C-2 and C-6 Signal (δ 115.5): These carbons are positioned ortho to the bromine and ortho to a fluorine. They exhibit a triplet pattern due to two-bond coupling to the adjacent fluorine atoms.

-

C-4 Signal (δ 110.0): This carbon, located para to the bromine and ortho to two fluorine atoms, appears as a triplet due to two-bond coupling with both fluorine atoms.

Experimental Protocols

The following provides a standardized protocol for the acquisition of high-quality NMR spectra for this compound.

A. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

B. NMR Data Acquisition:

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts for all signals.

-

Visualization of Structure-Spectra Relationships

The logical connections between the molecular structure and the resulting NMR signals are visualized below.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its unambiguous identification. The symmetry of the molecule simplifies the spectra, while the characteristic chemical shifts and, most notably, the proton-fluorine and carbon-fluorine coupling constants provide definitive proof of its substitution pattern. This guide provides the necessary data and protocols to assist researchers in the confident analysis of this important chemical intermediate.

Mass Spectrometry Analysis of 1-Bromo-3,5-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂). Designed for professionals in research and drug development, this document details the compound's fragmentation patterns under electron ionization, presents a standardized experimental protocol for its analysis, and offers visual representations of key processes to facilitate understanding and replication.

Physicochemical Properties

This compound is a halogenated aromatic compound with the following key properties:

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1] |

| CAS Number | 461-96-1[1] |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 140 °C |

| Density | 1.676 g/mL at 25 °C |

Electron Ionization Mass Spectrometry Data

Under standard electron ionization (EI) at 70 eV, this compound undergoes predictable fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data from the NIST Mass Spectrometry Data Center is summarized below.[1]

| m/z | Relative Abundance (%) | Proposed Fragment |

| 194 | 98 | [C₆H₃⁷⁹BrF₂]⁺ (Molecular Ion, ⁸¹Br isotope) |

| 192 | 100 | [C₆H₃⁷⁹BrF₂]⁺ (Molecular Ion, ⁷⁹Br isotope) - Base Peak |

| 113 | 45 | [C₆H₃F₂]⁺ |

| 94 | 15 | [C₅H₃F]⁺ |

| 87 | 12 | [C₄H₂F]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Note: The presence of bromine is indicated by the characteristic M+2 isotopic pattern, with the peaks at m/z 192 and 194 having nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₆H₃BrF₂]⁺. The primary fragmentation event is the cleavage of the carbon-bromine bond, which is the weakest bond in the molecular ion. Subsequent fragmentations involve the loss of fluorine atoms and rearrangement of the aromatic ring.

References

An In-depth Technical Guide to the FT-IR Spectrum of 1-Bromo-3,5-difluorobenzene

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 1-bromo-3,5-difluorobenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Introduction

This compound (C₆H₃BrF₂) is a halogenated aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Infrared spectroscopy is a powerful analytical technique to confirm the identity and purity of such compounds by identifying their functional groups and overall molecular structure based on the absorption of infrared radiation.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The quantitative data for the primary vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch[2][3][4] |

| ~1600-1585 | Medium-Strong | Aromatic C-C In-Ring Stretch[2][3][4] |

| ~1500-1400 | Medium-Strong | Aromatic C-C In-Ring Stretch[2][3][4] |

| ~1250-1000 | Medium-Strong | C-F Stretch |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bending[2][3] |

| Below 700 | Medium-Strong | C-Br Stretch |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the methodology for acquiring the FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Bruker, Agilent Technologies) equipped with an ATR accessory (e.g., single bounce diamond crystal).[5]

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.[6]

3.3. Sample Measurement

-

Place a few drops of this compound onto the center of the ATR crystal to completely cover the crystal surface.[6]

-

If using a pressure clamp, lower the tip to apply gentle and even pressure to the liquid sample.

-

Acquire the FT-IR spectrum. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[6] To achieve a good signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a spectral resolution of 4 cm⁻¹.[5]

3.4. Post-Measurement

-

Clean the ATR crystal surface thoroughly with a suitable solvent to remove all traces of the sample.

-

Process the acquired spectrum using the spectrometer's software. This includes background subtraction, and if necessary, baseline correction and ATR correction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Spectral Interpretation

The interpretation of the FT-IR spectrum of this compound involves correlating the observed absorption bands with known vibrational frequencies of its constituent functional groups.

-

Aromatic C-H Stretch: The weak to medium intensity bands observed between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[2][3][4]

-

Aromatic C-C In-Ring Stretch: The absorptions in the 1600-1400 cm⁻¹ region are due to carbon-carbon stretching vibrations within the benzene (B151609) ring.[2][3][4] The presence of multiple bands in this region is typical for aromatic compounds.

-

C-F Stretch: The strong absorption bands in the 1250-1000 cm⁻¹ range are indicative of the C-F stretching vibrations. The high electronegativity of fluorine results in a strong dipole moment change during vibration, leading to a strong absorption.

-

C-H Out-of-Plane Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.[2][3]

-

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.

References

- 1. nbinno.com [nbinno.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. mdpi.com [mdpi.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-difluorobenzene is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom and two deactivating but metabolically stabilizing fluorine atoms, makes it a versatile intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a specific focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, along with a case study on its application in the synthesis of the beta-3 adrenergic agonist, lifibegron, including a depiction of the relevant signaling pathway.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a colorless to light yellow liquid at room temperature.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 461-96-1 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| InChI | InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H |

| SMILES | C1=C(C=C(C=C1F)Br)F |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 140 °C | [3] |

| Melting Point | -27 °C | [2] |

| Density | 1.676 g/mL at 25 °C | [2] |

| Refractive Index | 1.499 (at 20 °C) | [3] |

Table 3: Safety Information

| Hazard Statement | GHS Classification |

| Flammable liquid and vapor | H226 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| May cause an allergic skin reaction | H317 |

| May cause damage to organs through prolonged or repeated exposure | H373 |

| Very toxic to aquatic life with long lasting effects | H410 |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Sandmeyer Reaction from 3,5-Difluoroaniline (B1215098)

A common and high-yielding method is the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction.[1]

Experimental Protocol:

-

Diazotization: 3,5-difluoroaniline is dissolved in aqueous hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

Work-up: The reaction mixture is heated to facilitate the decomposition of the diazonium salt and the formation of the product. The this compound is then isolated, typically by steam distillation, followed by separation of the organic layer, washing, drying, and purification by distillation.[4]

Electrophilic Bromination of 1,3-Difluorobenzene (B1663923)

Another synthetic approach is the direct bromination of 1,3-difluorobenzene.

Experimental Protocol:

-

Reaction Setup: 1,3-difluorobenzene is treated with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS).

-

Catalysis: A Lewis acid catalyst, for example, iron(III) bromide (FeBr₃), is typically required to facilitate the electrophilic aromatic substitution.

-

Work-up: The reaction is stirred at a controlled temperature until completion. The product is then isolated and purified, usually through distillation.[5]

Applications in Drug Development: The Case of Lifibegron

This compound is a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[6] The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.

A notable example of a drug synthesized using a derivative of this compound is Lifibegron , a potent and selective beta-3 adrenergic receptor (β₃-AR) agonist that was investigated for the treatment of overactive bladder. The synthesis of a key intermediate for Lifibegron involves the coupling of a derivative of this compound.

Signaling Pathway of Lifibegron: Beta-3 Adrenergic Receptor Activation

Lifibegron exerts its therapeutic effect by activating the beta-3 adrenergic receptor (β₃-AR), a G-protein coupled receptor (GPCR) predominantly found in the detrusor muscle of the urinary bladder.[7]

Mechanism of Action:

-

Binding: Lifibegron binds to the β₃-AR on the surface of detrusor smooth muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Muscle Relaxation: PKA then phosphorylates various downstream targets, which ultimately results in the relaxation of the detrusor smooth muscle. This relaxation increases bladder capacity and reduces the symptoms of overactive bladder.[2]

Conclusion

This compound is a fundamentally important intermediate for the synthesis of high-value molecules in the pharmaceutical industry. Its well-defined reactivity and the advantageous properties conferred by the fluorine atoms make it a valuable tool for medicinal chemists. The synthesis of the β₃-AR agonist Lifibegron serves as a pertinent example of how this building block can be incorporated into a drug discovery program, ultimately leading to a compound that modulates a specific biological pathway to achieve a therapeutic effect. A thorough understanding of the synthesis and reactivity of this compound is therefore crucial for professionals engaged in the development of new medicines.

References

- 1. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 2. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukemia Inhibitory Factor (LIF) Signaling Pathways: R&D Systems [rndsystems.com]

- 4. mdpi.com [mdpi.com]

- 5. Inside the Biology of the β3-Adrenoceptor [mdpi.com]

- 6. LTβR Signaling Controls Lymphatic Migration of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

A Technical Guide to the Purity Specifications of Commercially Available 1-Bromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for commercially available 1-Bromo-3,5-difluorobenzene (CAS No. 461-96-1). This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, making its purity profile a critical parameter for researchers and drug development professionals. This document outlines typical purity grades, common impurities, and the analytical methodologies used to determine these specifications.

Purity Specifications and Physical Properties

Commercial suppliers typically offer this compound in high purity grades, generally ranging from 98% to over 99%. The primary analytical technique for determining purity is Gas Chromatography (GC). Below is a summary of typical product specifications and physical properties compiled from various commercial sources.

Table 1: Typical Commercial Purity Specifications for this compound

| Parameter | Specification | Analytical Method |

| Purity | ≥98.0% to ≥99.0% | Gas Chromatography (GC) |

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, MS |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1] |

| Boiling Point | 140 °C (lit.)[2][3] |

| Density | 1.676 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.499 (lit.)[2][4] |

| CAS Number | 461-96-1[1] |

Common Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed in its manufacture. The most common synthesis involves the Sandmeyer reaction of 3,5-difluoroaniline.[5][6] Potential impurities may include starting materials, reagents, and byproducts from side reactions.

Table 3: Common Impurities in Commercial this compound

| Impurity | Chemical Structure | Potential Origin |

| 1-Bromo-2,4-difluorobenzene | Isomeric byproduct | Isomerization or impure starting materials[5] |

| 3,5-Difluorobenzene | Unreacted starting material | Incomplete bromination |

| Isomeric dibromo-difluorobenzenes | Byproduct | Over-bromination or side reactions[5] |

| Residual Solvents | Varies | Purification process |

Analytical Methodologies: Experimental Protocols

The quality control of this compound relies on robust analytical methods to ensure it meets the stringent purity requirements for its applications. The following are detailed experimental protocols for the key analytical techniques used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Purpose: To determine the chemical purity of this compound and to identify and quantify any volatile organic impurities.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.[7]

-

GC Conditions:

-

MS Conditions:

Data Analysis:

-

The chemical purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

-

Impurity peaks are identified by comparing their mass spectra with spectral libraries and their retention times with known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure and identity of this compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.[2]

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of the sample in about 0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃).[2]

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The spectrum is expected to show characteristic signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a standard fluorine NMR spectrum.

-

This will confirm the presence and chemical environment of the fluorine atoms.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon NMR spectrum to confirm the carbon framework of the molecule.

-

Data Analysis:

-

The chemical shifts, coupling constants, and integration of the signals in the ¹H, ¹⁹F, and ¹³C NMR spectra are compared with reference spectra or predicted values to confirm that the structure is consistent with this compound.

Quality Control and Synthesis Workflow

The following diagrams illustrate the logical workflow for the quality control of this compound and a simplified representation of its synthesis via the Sandmeyer reaction.

Caption: Quality Control Workflow for this compound.

Caption: Simplified Sandmeyer Reaction for this compound Synthesis.

References

- 1. This compound | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 461-96-1 [chemicalbook.com]

- 4. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CA2191652A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Theoretical Framework for Analyzing the Electronic Structure of 1-Bromo-3,5-difluorobenzene: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical investigation of the electronic structure of 1-Bromo-3,5-difluorobenzene. While specific experimental and theoretical studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational methodology based on established quantum chemical techniques applied to similar halogenated benzene (B151609) derivatives. This guide serves as a detailed protocol for conducting such theoretical studies and for interpreting the resulting data.

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic properties. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, provide a powerful and cost-effective means to elucidate these characteristics at the molecular level. This guide details the standard computational protocols for such an investigation.

Theoretical Methodology: A Proposed Computational Workflow

A typical theoretical study on the electronic structure of this compound would involve a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds through the calculation of various electronic properties.

Detailed Computational Protocols

The following sections outline the detailed "experimental" protocols for the computational study of this compound. These are based on common practices for similar molecules.

Geometry Optimization

The first step is to determine the ground-state equilibrium geometry of the molecule.

-

Methodology: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for systems with lone pairs, and polarization functions (d,p) allow for more flexibility in the orbital shapes.

-

Software: This calculation can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Verification: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Electronic Structure Analysis

Once the geometry is optimized, a range of electronic properties can be calculated.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. The ESP map is useful for predicting how the molecule will interact with other charged or polar species.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure in terms of localized orbitals. It can be used to understand charge transfer interactions and hyperconjugation.

Presentation of Expected Quantitative Data